![molecular formula C33H34N6 B14224978 (1E,1'E)-1,1'-(9,9'-Spirobi[fluorene]-2,2'-diyl)bis(3,3-diethyltriaz-1-ene) CAS No. 790674-47-4](/img/structure/B14224978.png)
(1E,1'E)-1,1'-(9,9'-Spirobi[fluorene]-2,2'-diyl)bis(3,3-diethyltriaz-1-ene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E,1’E)-1,1’-(9,9’-Spirobi[fluorene]-2,2’-diyl)bis(3,3-diethyltriaz-1-ene): is a complex organic compound characterized by its unique spirobi[fluorene] core and triazene functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,1’E)-1,1’-(9,9’-Spirobi[fluorene]-2,2’-diyl)bis(3,3-diethyltriaz-1-ene) typically involves a multi-step process:
Formation of the Spirobi[fluorene] Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the spirobi[fluorene] structure.
Introduction of Triazene Groups: The triazene groups are introduced through a series of reactions involving diazotization and subsequent coupling with diethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using palladium on carbon as a catalyst.
Substitution: The triazene groups can participate in nucleophilic substitution reactions, often using reagents like sodium azide or halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium azide in polar solvents.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of azides or halogenated derivatives.
Scientific Research Applications
Chemistry
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Catalysis: Acts as a ligand in various catalytic processes.
Biology and Medicine
Drug Development: Potential use as a pharmacophore in the design of new therapeutic agents.
Biological Probes: Utilized in the development of fluorescent probes for biological imaging.
Industry
Polymer Science: Incorporated into polymers to enhance their thermal and mechanical properties.
Electronics: Used in the fabrication of organic electronic devices.
Mechanism of Action
The mechanism of action of (1E,1’E)-1,1’-(9,9’-Spirobi[fluorene]-2,2’-diyl)bis(3,3-diethyltriaz-1-ene) involves its interaction with specific molecular targets. The triazene groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. This interaction can disrupt cellular processes, making the compound useful in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Spirobi[fluorene] Derivatives: Compounds with similar spirobi[fluorene] cores but different functional groups.
Triazene Compounds: Other triazene-containing compounds with varying substituents.
Uniqueness
Structural Complexity: The combination of spirobi[fluorene] and triazene groups in a single molecule is unique.
Versatility: The compound’s ability to participate in diverse chemical reactions and its wide range of applications make it distinct from other similar compounds.
Properties
CAS No. |
790674-47-4 |
|---|---|
Molecular Formula |
C33H34N6 |
Molecular Weight |
514.7 g/mol |
IUPAC Name |
N-[[2'-(diethylaminodiazenyl)-9,9'-spirobi[fluorene]-2-yl]diazenyl]-N-ethylethanamine |
InChI |
InChI=1S/C33H34N6/c1-5-38(6-2)36-34-23-17-19-27-25-13-9-11-15-29(25)33(31(27)21-23)30-16-12-10-14-26(30)28-20-18-24(22-32(28)33)35-37-39(7-3)8-4/h9-22H,5-8H2,1-4H3 |
InChI Key |
VAKOWOMFXVFUNP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)N=NC1=CC2=C(C=C1)C3=CC=CC=C3C24C5=CC=CC=C5C6=C4C=C(C=C6)N=NN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



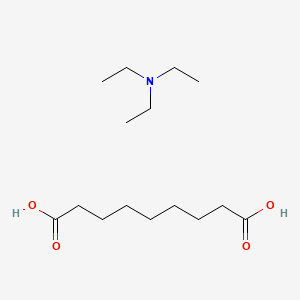
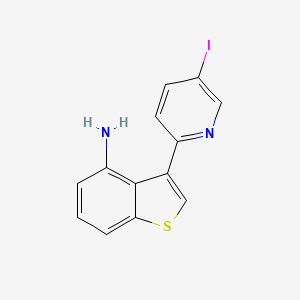
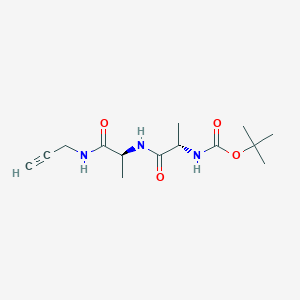
![2-Hexyl-1-methyl-3-[3-(trifluoromethyl)phenyl]-1H-indole](/img/structure/B14224927.png)
![Butanamide, N-[(1S)-2-oxocycloheptyl]-](/img/structure/B14224932.png)
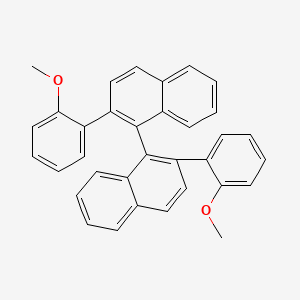
![1-{4-[6-Ethenyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B14224940.png)
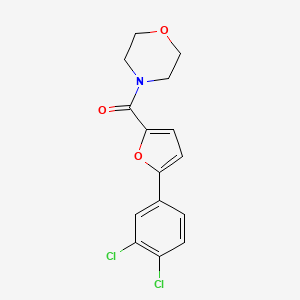
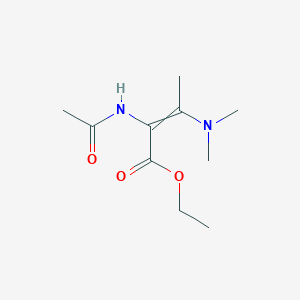
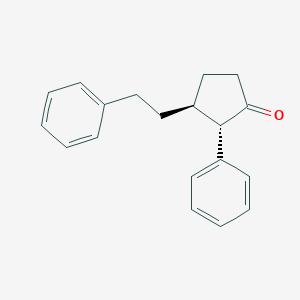
![N-Phenyl-3-[(2-phenylaziridin-1-yl)imino]butanamide](/img/structure/B14224965.png)
methanone](/img/structure/B14224975.png)
![4-[tert-Butyl(prop-2-en-1-yl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B14224977.png)
